molecular formula C72H104N14O20 B1244360 Himastatin

Himastatin

Cat. No. B1244360
M. Wt: 1485.7 g/mol
InChI Key: OZPNLJQULOIOGU-UPABGHPRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Himastatin is a natural product found in Streptomyces hygroscopicus with data available.

Scientific Research Applications

Structural Analysis in Himastatin Biosynthesis

Himastatin, a novel antibiotic with a unique bicyclohexadepsipeptide structure, involves cytochrome P450 enzymes (HmtT, HmtN, HmtS) in its biosynthesis. Structural analysis of these enzymes, such as the unusual conformation of the F–G loop in HmtT and the distinctive orientation of the F/G helices in HmtN and HmtT, provides insight into the molecular processes of himastatin synthesis. This knowledge contributes to understanding the tailoring steps of cyclohexadepsipeptide backbones in antibiotic production (Zhang et al., 2013).

Total Synthesis of Himastatin

The total synthesis of himastatin has been achieved, overcoming significant synthetic challenges due to its complex homodimeric structure. This synthesis has led to the production of various himastatin derivatives, providing valuable insights into its antibiotic activity. Such work is crucial for understanding the molecule's bioactivity and potential applications in antimicrobial research (D’Angelo et al., 2021).

Molecular Characterization of Hydroxylase HmtN

The crystal structure of hydroxylase HmtN, involved in the hydroxylation of the piperazic acid motif in himastatin biosynthesis, has been determined. This study provides the first structure of a cytochrome P450 enzyme in the context of cyclohexadepsipeptide hydroxylation during himastatin biosynthesis. Understanding the electrostatic potential of HmtN and its active site composition is crucial for grasping the enzyme's substrate recognition and catalytic functions (Zhang, Chen, & Zhang, 2017).

Enhancement of Himastatin Bioproduction

Research on the himastatin biosynthetic gene cluster (BGC) in Streptomyces hygroscopicus has identified regulatory genes (hmtABD) impacting himastatin biosynthesis. Understanding the roles of these genes in regulating himastatin production has implications for enhancing the bioproduction of this important antibiotic. Such knowledge contributes to the broader understanding of secondary metabolic regulatory mechanisms in Streptomyces and can guide the exploitation of cyclopeptidic natural products like himastatin with antimicrobial and antitumor potential (Xie et al., 2019).

Retrospective on Himastatin Synthesis

The total synthesis of himastatin, including a revised stereostructure, has provided insights into the molecule's bioactivity. This synthesis has delineated a biological pharmacophore and suggested a structural trend for future structure-activity relationship (SAR) investigations in antibiotic research (Kamenecka & Danishefsky, 2001).

properties

Product Name

Himastatin

Molecular Formula

C72H104N14O20

Molecular Weight

1485.7 g/mol

IUPAC Name

(1S,4R,7S,12R,14R,17S,20R,23S,31R)-28-[(1S,4R,7S,12R,14R,17S,20R,23S,31R)-12,31-dihydroxy-20-[(1S)-1-hydroxyethyl]-17-(2-methylpropyl)-2,5,8,15,18,21-hexaoxo-4,7-di(propan-2-yl)-6-oxa-3,9,10,16,19,22,24-heptazapentacyclo[20.10.0.09,14.023,31.025,30]dotriaconta-25(30),26,28-trien-28-yl]-12,31-dihydroxy-20-[(1S)-1-hydroxyethyl]-17-(2-methylpropyl)-4,7-di(propan-2-yl)-6-oxa-3,9,10,16,19,22,24-heptazapentacyclo[20.10.0.09,14.023,31.025,30]dotriaconta-25(30),26,28-triene-2,5,8,15,18,21-hexone

InChI

InChI=1S/C72H104N14O20/c1-29(2)19-45-57(91)81-53(35(13)87)63(97)83-49(61(95)79-51(31(5)6)67(101)105-55(33(9)10)65(99)85-47(59(93)75-45)23-39(89)27-73-85)25-71(103)41-21-37(15-17-43(41)77-69(71)83)38-16-18-44-42(22-38)72(104)26-50-62(96)80-52(32(7)8)68(102)106-56(34(11)12)66(100)86-48(24-40(90)28-74-86)60(94)76-46(20-30(3)4)58(92)82-54(36(14)88)64(98)84(50)70(72)78-44/h15-18,21-22,29-36,39-40,45-56,69-70,73-74,77-78,87-90,103-104H,19-20,23-28H2,1-14H3,(H,75,93)(H,76,94)(H,79,95)(H,80,96)(H,81,91)(H,82,92)/t35-,36-,39+,40+,45-,46-,47+,48+,49-,50-,51+,52+,53+,54+,55-,56-,69-,70-,71+,72+/m0/s1

InChI Key

OZPNLJQULOIOGU-UPABGHPRSA-N

Isomeric SMILES

C[C@@H]([C@@H]1C(=O)N2[C@@H](C[C@@]3([C@H]2NC4=C3C=C(C=C4)C5=CC6=C(C=C5)N[C@@H]7[C@]6(C[C@@H]8N7C(=O)[C@H](NC(=O)[C@@H](NC(=O)[C@H]9C[C@H](CNN9C(=O)[C@@H](OC(=O)[C@H](NC8=O)C(C)C)C(C)C)O)CC(C)C)[C@H](C)O)O)O)C(=O)N[C@@H](C(=O)O[C@H](C(=O)N2[C@H](C[C@H](CN2)O)C(=O)N[C@H](C(=O)N1)CC(C)C)C(C)C)C(C)C)O

Canonical SMILES

CC(C)CC1C(=O)NC(C(=O)N2C(CC3(C2NC4=C3C=C(C=C4)C5=CC6=C(C=C5)NC7C6(CC8N7C(=O)C(NC(=O)C(NC(=O)C9CC(CNN9C(=O)C(OC(=O)C(NC8=O)C(C)C)C(C)C)O)CC(C)C)C(C)O)O)O)C(=O)NC(C(=O)OC(C(=O)N2C(CC(CN2)O)C(=O)N1)C(C)C)C(C)C)C(C)O

synonyms

himastatin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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